4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-7-14-16-8-12(9-19(14)18-10)17-15(20)11-3-5-13(21-2)6-4-11/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILBENHNPFLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide or 4-formyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit certain enzymes or receptors involved in disease pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt critical signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a fused nitrogen-containing heterocyclic system and are known for their anticancer properties.
Uniqueness
Its specific structure allows for targeted interactions with molecular targets, making it a promising candidate for further research and development .
Biological Activity
4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties. They have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The structural features of these compounds often contribute to their biological efficacy through interactions with various biochemical pathways and molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Compounds in this class have shown inhibitory effects on various protein kinases involved in cancer progression. For instance, they may target BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor cell proliferation and survival .
- Impact on Biochemical Pathways : The compound may influence pathways related to cell signaling and apoptosis. This modulation can lead to the induction of cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. In vitro studies have demonstrated significant inhibitory effects on glioma cells and other cancer types .
Table 1: Anticancer Activity Against Various Cell Lines
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated effectiveness against various bacterial strains .
Case Studies and Research Findings
Several studies highlight the significance of this compound in medicinal chemistry:
- Study on Antitumor Activity : A study published in a peer-reviewed journal evaluated the antitumor effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models .
- Inhibition of MALT1 Proteolytic Activity : Research has suggested that derivatives of pyrazolo-pyrimidines can interact with MALT1 proteolytic activity, which is implicated in various cancers. This interaction presents a novel therapeutic target for drug development .
Q & A
Q. 1.1. What synthetic strategies are reported for synthesizing pyrazolo[1,5-a]pyrimidine-based benzamide derivatives like 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide?
The synthesis of pyrazolo[1,5-a]pyrimidine scaffolds often involves coupling reactions between substituted pyrazolo-pyrimidine intermediates and benzoyl chloride derivatives. For example:
- Step 1 : Preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazoles with acetylenic or carbonyl-containing reagents .
- Step 2 : Functionalization at position 6 of the pyrimidine ring using Sonogashira coupling or nucleophilic substitution .
- Step 3 : Amide bond formation between the pyrazolo-pyrimidine intermediate and 4-methoxybenzoyl chloride under basic conditions (e.g., DIPEA in DMF) .
Key analytical methods: Confirm structural integrity via H/C NMR (e.g., methoxy singlet at δ ~3.8 ppm) and HRMS .
Q. 1.2. How is the selectivity of this compound for DDR1 validated experimentally?
- Kinase profiling : Assay against a panel of 455 kinases (e.g., DiscoverX KinomeScan) to calculate selectivity scores (S = 0.008, S = 0.035) .
- Binding affinity : Surface plasmon resonance (SPR) confirms high-affinity DDR1 binding (K = 0.6 nM) vs. weak interaction with DDR2/Bcr-Abl .
- Cellular assays : Anti-proliferative effects correlate with DDR1 expression levels in cancer cell lines (e.g., IC = 6.8 nM in DDR1-high models) .
Advanced Research Questions
Q. 2.1. What experimental designs are recommended to study synergistic effects between this compound and CDK4/6 inhibitors?
- Combination screening : Use dose-matrix assays (e.g., 10-fold serial dilutions) in isogenic cell lines (e.g., MCF7 PIK3CA/AKT1 mutants) .
- Data analysis : Calculate combination index (CI) via CalcuSyn 2.0 software; CI < 1 indicates synergy (e.g., 7rh + palbociclib CI = 0.3–0.8) .
- Mechanistic validation : Assess downstream markers (e.g., phosphorylated Rb for CDK4/6 inhibition; collagen IV degradation for DDR1 blockade) .
Q. 2.2. How can contradictory efficacy data across cancer models be resolved?
- Tissue-specific DDR1 activity : Compare DDR1 expression (western blot) and stromal interaction (e.g., collagen I/IV) in responsive vs. resistant models .
- Metabolic modulation : Test lactate-driven ECM remodeling (e.g., LA-treated PCa cells) to identify DDR1-independent invasion pathways .
- In vivo validation : Use xenografts with DDR1 knockdown vs. wild-type tumors to isolate compound-specific effects .
Q. 2.3. What methodologies are optimal for assessing anti-metastatic effects of this compound?
- Invasion assays : Matrigel-coated transwells with CAF-conditioned media; quantify inhibition of LA-driven invasion (e.g., 70% reduction at 10 μM) .
- 3D tumor spheroids : Measure sphere disintegration in collagen-rich matrices post-treatment .
- In vivo metastasis models : Tail vein injection of DDR1-high cancer cells (e.g., NPC) followed by oral dosing (e.g., 20 mg/kg) and bioluminescent tracking .
Methodological Considerations
Q. 3.1. What pharmacokinetic parameters should be prioritized for preclinical studies?
Q. 3.2. How can off-target effects be minimized in DDR1 inhibition studies?
- Dose titration : Use IC values from kinase profiling (e.g., 7rh IC > 1 μM for DDR2/Bcr-Abl) .
- Genetic controls : Co-treat with DDR1 siRNA or CRISPR-knockout cells to confirm on-target activity .
Critical Analysis of Contradictions
- Variable efficacy in PIK3CA/AKT1 mutants : DDR1 inhibition may bypass PI3K dependency in some contexts but not others; validate with phospho-proteomics .
- Differential invasion suppression : LA-driven vs. hypoxia-driven metastasis may require distinct combinatorial approaches (e.g., DDR1 + SRC inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
